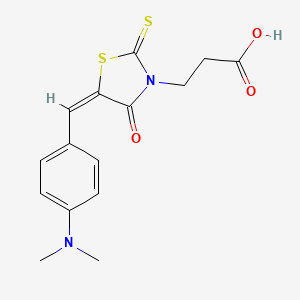

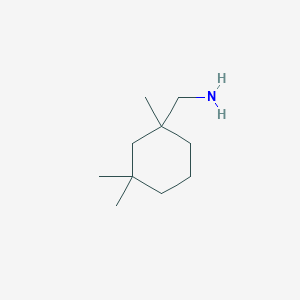

(1,3,3-Trimethylcyclohexyl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(1,3,3-Trimethylcyclohexyl)methanamine” is a chemical compound with the CAS Number: 53060-57-4 . It has a molecular weight of 155.28 and is typically in liquid form .

Synthesis Analysis

The synthesis of “(1,3,3-Trimethylcyclohexyl)methanamine” can be achieved through chemical synthesis methods . One such method involves the chemical reaction of cyclohexene or cyclohexane under appropriate conditions to introduce the methanamine group .

Molecular Structure Analysis

The molecular formula of “(1,3,3-Trimethylcyclohexyl)methanamine” is C10H21N . The InChI Code is 1S/C10H21N/c1-9(2)5-4-6-10(3,7-9)8-11/h4-8,11H2,1-3H3 .

Physical And Chemical Properties Analysis

“(1,3,3-Trimethylcyclohexyl)methanamine” is a liquid at room temperature . It has a molecular weight of 155.28 and a molecular formula of C10H21N .

Aplicaciones Científicas De Investigación

Analytical Characterization in Biological Matrices

One significant application of (1,3,3-Trimethylcyclohexyl)methanamine derivatives is in analytical toxicology. For instance, certain psychoactive arylcyclohexylamines, similar in structure, have been characterized using various analytical techniques. These include gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. Such compounds were analyzed in biological matrices like blood, urine, and vitreous humor, highlighting the compound's relevance in forensic and toxicological investigations (De Paoli et al., 2013).

Synthesis of Pharmaceutical Scaffolds

The compound's derivatives serve as scaffolds in pharmaceutical research. For example, hexahydro-2H-thieno[2,3-c]pyrrole, a related scaffold, has been synthesized for compound library construction in drug discovery. This showcases the potential of such compounds in the creation of diverse, 3D-shaped molecules for new drug searches (Yarmolchuk et al., 2011).

Catalytic Applications

Some derivatives of (1,3,3-Trimethylcyclohexyl)methanamine have been used in catalysis, such as in transfer hydrogenation reactions. They have demonstrated high efficiency and turnover frequencies, indicating their utility in synthetic organic chemistry and potentially in industrial applications (Karabuğa et al., 2015).

Asymmetric Synthesis

In the field of asymmetric synthesis, derivatives of (1,3,3-Trimethylcyclohexyl)methanamine have been employed to produce optically active compounds. For example, a method for preparing α-aryl 3-indolyl-methanamines using rhodium-catalyzed asymmetric arylation has been developed, highlighting its role in creating enantiomerically enriched pharmaceuticals (Yang & Xu, 2010).

Synthesis of Novel Compounds

Research has been conducted on synthesizing novel derivatives of (1,3,3-Trimethylcyclohexyl)methanamine for potential pharmaceutical applications. For instance, 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine was synthesized and characterized, demonstrating the compound's versatility in generating new chemical entities with potential biological activities (Shimoga et al., 2018).

Safety and Hazards

“(1,3,3-Trimethylcyclohexyl)methanamine” is classified as a dangerous substance. It has hazard statements H226 and H314 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Direcciones Futuras

Mecanismo De Acción

- Methenamine primarily targets the urinary tract. It is used for the prophylaxis and treatment of frequently recurring urinary tract infections (UTIs) that require long-term therapy .

- Formaldehyde disrupts bacterial cell membranes and inhibits bacterial growth, particularly in the urinary tract .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

- Methenamine is well-absorbed from the gastrointestinal tract. It distributes throughout the body, including the urinary tract. In the acidic urine, methenamine hydrolyzes to formaldehyde. Formaldehyde is excreted in the urine. The acidic urine environment is crucial for methenamine’s effectiveness .

Result of Action

Action Environment

- Environmental factors play a role in methenamine’s efficacy:

- The compound’s hydrolysis to formaldehyde depends on urine acidity. Adequate hydration ensures optimal urinary pH and enhances methenamine’s action. Some drugs may alter urine pH and affect methenamine’s effectiveness .

Propiedades

IUPAC Name |

(1,3,3-trimethylcyclohexyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-9(2)5-4-6-10(3,7-9)8-11/h4-8,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZVANPGBOPAOIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(C1)(C)CN)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-ethyl-4(3H)-pyrimidinone](/img/structure/B2593405.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2593406.png)

![ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2593412.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2593413.png)

![Methyl 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2593417.png)

![1,3-dimethyl 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioate](/img/structure/B2593420.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2593424.png)